molecular formula C8H11NO3S B12362418 2-(2-Hydroxyphenyl)ethanesulfonamide

2-(2-Hydroxyphenyl)ethanesulfonamide

Cat. No.: B12362418
M. Wt: 201.25 g/mol
InChI Key: HDXZJWZDGGOANW-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide is an organic compound with a unique structure that includes a hydroxyphenyl group, an oxoethane group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide typically involves the reaction of 2-hydroxybenzaldehyde with sulfonamide under specific conditions. One common method includes the following steps:

    Condensation Reaction: 2-hydroxybenzaldehyde is reacted with sulfonamide in the presence of a base such as sodium hydroxide.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to form the final product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxoethane group can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The hydroxyphenyl group can also participate in hydrogen bonding, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxybenzaldehyde: Shares the hydroxyphenyl group but lacks the sulfonamide and oxoethane groups.

    Sulfanilamide: Contains the sulfonamide group but lacks the hydroxyphenyl and oxoethane groups.

    2-oxoethane-1-sulfonamide: Contains the oxoethane and sulfonamide groups but lacks the hydroxyphenyl group.

Uniqueness

2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(2-hydroxyphenyl)ethanesulfonamide

InChI

InChI=1S/C8H11NO3S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2,(H2,9,11,12)

InChI Key

HDXZJWZDGGOANW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)N)O

Origin of Product

United States

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